5-Chloro-4,6-dimethylpyrimidine
Description
Contextualization within Halogenated Pyrimidine (B1678525) Chemistry
Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, serving as highly valuable intermediates in the synthesis of more complex molecules. The introduction of a halogen atom, such as chlorine, onto the pyrimidine ring dramatically influences its chemical reactivity. The electron-withdrawing nature of the halogen atom and the nitrogen atoms in the ring makes the pyrimidine core electron-deficient. This electronic characteristic is pivotal, as it activates the ring towards nucleophilic substitution reactions.
The position of the halogen atom is a critical determinant of its reactivity. For instance, halogens at the 2-, 4-, and 6-positions are generally more susceptible to nucleophilic displacement than a halogen at the 5-position. However, the chlorine atom at the 5-position of 5-Chloro-4,6-dimethylpyrimidine is not inert. Its reactivity can be harnessed under specific reaction conditions, often involving transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, making it a valuable tool for molecular diversification.
A plausible and common method for the synthesis of 5-chlorinated pyrimidines involves the direct chlorination of the corresponding pyrimidine precursor. For instance, the chlorination of a pyrimidine ring at the C5 position can be effectively achieved using N-chlorosuccinimide (NCS) in a suitable solvent. arkat-usa.org Therefore, a likely synthetic route to this compound would be the direct chlorination of 4,6-dimethylpyrimidine.
Importance as a Versatile Heterocyclic Scaffold in Organic Synthesis
The term "scaffold" in organic synthesis refers to a core molecular framework upon which a variety of functional groups can be appended to create a library of related compounds. This compound is an excellent example of such a versatile scaffold. The presence of the reactive chlorine atom allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.
This versatility is primarily exploited through various cross-coupling reactions. For example, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce aryl, vinyl, alkynyl, and amino groups, respectively, at the 5-position. The two methyl groups at the 4- and 6-positions also influence the molecule's reactivity and solubility, and can themselves be functionalized under certain conditions, although this is less common.
The ability to selectively functionalize the 5-position of the pyrimidine ring is of high interest in medicinal chemistry and materials science. It allows for the fine-tuning of a molecule's electronic and steric properties, which is crucial for optimizing its biological activity or material properties.
Overview of Current Research Trajectories for this compound and its Derivatives
While dedicated research on this compound itself is not abundant in publicly available literature, the research trends for closely related halogenated pyrimidines provide a strong indication of its potential applications. The primary focus of research involving such scaffolds is in the development of new bioactive compounds.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antiviral compounds. The synthesis of novel derivatives of this compound would likely follow this trend, with researchers aiming to create new molecular entities for screening in various biological assays. For example, the synthesis of various 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) has been explored for their potential bioactivity. rsc.org
Another significant research trajectory is the use of such scaffolds in the development of new functional materials. The rigid, aromatic nature of the pyrimidine core, combined with the ability to introduce various substituents, makes it an attractive building block for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The exploration of multicomponent reactions to create complex heterocyclic systems from pyrimidine precursors is also an active area of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRUARDOZNMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503974 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75712-75-3 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 5 Chloro 4,6 Dimethylpyrimidine
Established Synthetic Pathways to 5-Chloro-4,6-dimethylpyrimidine
The traditional synthesis of this compound often involves the chlorination of a pyrimidine (B1678525) precursor. A common starting material is 4,6-dimethylpyrimidine. The direct chlorination of this substrate at the 5-position can be challenging due to the electronic nature of the pyrimidine ring.
One established method involves the use of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction conditions, including temperature and reaction time, are crucial for achieving optimal yields and minimizing the formation of byproducts.
Another approach involves the synthesis of a pre-functionalized pyrimidine ring that already contains a group at the 5-position that can be readily converted to a chlorine atom. For instance, the synthesis could proceed through a 5-hydroxypyrimidine (B18772) derivative, which is then converted to the desired 5-chloro compound using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com
Novel and Emerging Synthetic Approaches to this compound
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound. These novel approaches often utilize alternative reagents and reaction conditions to improve yields, reduce waste, and simplify purification processes.
One emerging strategy involves the use of milder chlorinating agents to avoid the harsh conditions associated with traditional methods. Additionally, catalytic methods are being explored to enhance the regioselectivity of the chlorination reaction, ensuring that the chlorine atom is introduced specifically at the 5-position of the pyrimidine ring.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including this compound, to minimize environmental impact and enhance safety. rasayanjournal.co.inresearchgate.net Key areas of focus include the use of less hazardous reagents, the development of solvent-free reaction conditions, and the use of renewable feedstocks. rasayanjournal.co.inresearchgate.netyoutube.com
The replacement of hazardous chlorinating agents with greener alternatives is a primary goal. This includes exploring the use of solid-supported reagents or in-situ generated chlorine from safer sources. The use of water as a solvent, where possible, is also a significant step towards a more sustainable process. researchgate.net
Solvent-free reactions, such as those conducted using ball milling or microwave irradiation, can dramatically reduce waste and energy consumption. rasayanjournal.co.in These techniques can also lead to faster reaction times and improved yields. rasayanjournal.co.in The development of synthetic routes that start from bio-based materials is another important aspect of green chemistry in this context.
Catalytic Strategies in the Preparation of this compound
Catalysis plays a crucial role in modern organic synthesis, and its application to the preparation of this compound offers significant advantages. Catalysts can improve the efficiency and selectivity of the chlorination reaction, often allowing for milder reaction conditions.
Both homogeneous and heterogeneous catalysts are being investigated. Homogeneous catalysts, which are soluble in the reaction mixture, can offer high activity and selectivity. However, their separation from the product can be challenging. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily recovered and reused, making them more environmentally and economically attractive. rasayanjournal.co.in
For instance, the use of a solid acid or base catalyst could facilitate the regioselective chlorination of 4,6-dimethylpyrimidine. Metal-based catalysts, such as those containing palladium or copper, are also being explored for their potential to activate the pyrimidine ring towards electrophilic chlorination. researchgate.netnih.gov Research into nanocatalysts is also showing promise for enhancing reaction rates and selectivity. nih.gov
Development of High-Yield and Scalable Synthetic Routes for this compound
The development of high-yield and scalable synthetic routes is essential for the industrial production of this compound. This requires a thorough optimization of reaction parameters, including temperature, pressure, reactant concentrations, and catalyst loading.
Process intensification techniques, such as continuous flow chemistry, are being explored to improve the scalability and safety of the synthesis. Flow reactors can offer better control over reaction conditions, leading to higher yields and purities. They also allow for the safe handling of hazardous reagents and intermediates.
A key aspect of developing a scalable route is the ease of product isolation and purification. The choice of solvent and the development of efficient work-up procedures are critical. Crystallization is often a preferred method for purification on a large scale as it can provide a high-purity product.
Below is a table summarizing various synthetic approaches to pyrimidine derivatives, which could be adapted for the synthesis of this compound.
| Synthetic Approach | Key Features | Potential Advantages |
| Established Chlorination | Use of traditional chlorinating agents like NCS or POCl₃. google.com | Well-understood reaction mechanisms. |
| Novel One-Pot Synthesis | Combination of multiple reaction steps in a single vessel. | Increased efficiency, reduced waste. |
| Green Chemistry Methods | Use of safer solvents (e.g., water), solvent-free conditions (e.g., ball milling), and less hazardous reagents. rasayanjournal.co.inresearchgate.net | Reduced environmental impact, improved safety. rasayanjournal.co.in |
| Catalytic Strategies | Employment of homogeneous or heterogeneous catalysts to enhance selectivity and reaction rates. rasayanjournal.co.inresearchgate.netnih.gov | Milder reaction conditions, potential for catalyst recycling. rasayanjournal.co.in |
| High-Yield/Scalable Routes | Optimization of reaction parameters and use of process intensification techniques like flow chemistry. | Suitable for industrial production, improved safety and control. |
Chemical Reactivity and Derivatization of 5 Chloro 4,6 Dimethylpyrimidine
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring of 5-Chloro-4,6-dimethylpyrimidine
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution. Consequently, reactions such as nitration or Friedel-Crafts acylation, which are common for electron-rich aromatic compounds, are not typically observed on the pyrimidine ring of this compound under standard conditions. The combined electron-withdrawing effects of the nitrogen atoms and the chloro substituent render the C-2 position, the only available site for substitution, highly electron-poor and thus unreactive toward electrophiles.
Nucleophilic Aromatic Substitution Reactions of the Chloro Substituent in this compound
In stark contrast to its inertness toward electrophiles, the pyrimidine ring strongly activates the chloro substituent for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms stabilize the negative charge in the Meisenheimer complex intermediate, which facilitates the displacement of the chloride ion by a wide array of nucleophiles. This is the most extensively utilized reaction pathway for the derivatization of this compound.
A variety of nitrogen, oxygen, and sulfur nucleophiles can displace the C5-chloro group. For instance, reactions with primary and secondary amines proceed readily, often in the presence of a base, to yield 5-aminopyrimidine (B1217817) derivatives. nih.govsemanticscholar.org Similarly, alkoxides, such as sodium methoxide, can be used to introduce alkoxy groups at the 5-position. While direct examples for the 5-chloro isomer are specific, the reactivity pattern is well-established for other chloropyrimidines, where amines and other nucleophiles readily displace the halogen. researchgate.netugr.eschemrxiv.org For example, 4,6-dichloropyrimidine (B16783) compounds are known to react with ammonia (B1221849) or amines to form 4-amino-6-chloropyrimidine (B18116) intermediates, which can then undergo further substitution with alkoxides. google.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents/Conditions | Product | Reference |
| Amines (general) | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., Acetonitrile, DMF) | 5-Amino-4,6-dimethylpyrimidines | nih.govsemanticscholar.org |
| Alkoxides (general) | NaOR, Alcohol solvent | 5-Alkoxy-4,6-dimethylpyrimidines | chemrxiv.org |
| Ammonia | Aqueous or alcoholic NH₃ | 5-Amino-4,6-dimethylpyrimidine | orgsyn.org |
Transformations Involving the Methyl Groups of this compound
The methyl groups at positions 4 and 6 of the pyrimidine ring are activated by the electron-withdrawing nature of the heterocyclic core. The protons on these methyl groups exhibit enhanced acidity compared to simple alkylbenzenes and can be removed by a strong base. The resulting carbanion can then react with various electrophiles.
A characteristic reaction is the condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a catalyst like zinc chloride or in a strong acid medium. This reaction typically leads to the formation of styryl derivatives at one or both methyl positions. Furthermore, the methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. For instance, treatment of alkyl-substituted pyrimidines with potassium permanganate (B83412) (KMnO₄) can convert the alkyl groups into carboxylic acid groups. researchgate.net
Halogen-Metal Exchange Reactions and Subsequent Functionalization of this compound
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. wikipedia.orgyoutube.com In the case of this compound, the chlorine atom can be exchanged with a metal, most commonly lithium, by treatment with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. wikipedia.orgprinceton.edu This reaction proceeds rapidly to generate a highly reactive 5-lithio-4,6-dimethylpyrimidine intermediate.
This organometallic species is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C-5 position. nih.govrsc.org This two-step sequence provides access to a variety of 5-substituted pyrimidines that are otherwise difficult to synthesize. For example, quenching the lithiated intermediate with deuterium (B1214612) oxide (D₂O) introduces a deuterium atom. Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, while carboxylation with carbon dioxide (CO₂) produces 4,6-dimethylpyrimidine-5-carboxylic acid.
Table 2: Functionalization via Halogen-Metal Exchange
| Reagent 1 | Reagent 2 (Electrophile) | Final Product | Reference |
| n-BuLi | Benzaldehyde | Phenyl(4,6-dimethylpyrimidin-5-yl)methanol | nih.gov |
| n-BuLi | Carbon Dioxide (CO₂) | 4,6-Dimethylpyrimidine-5-carboxylic acid | rsc.org |
| n-BuLi | N,N-Dimethylformamide (DMF) | 4,6-Dimethylpyrimidine-5-carbaldehyde | rsc.org |
| n-BuLi | Deuterium Oxide (D₂O) | 5-Deuterio-4,6-dimethylpyrimidine | nih.gov |
Oxidative and Reductive Manipulations of this compound
The this compound molecule can undergo both oxidative and reductive transformations at several sites.
Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA). researchgate.net The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate. researchgate.net Under very harsh conditions, the pyrimidine ring itself can be cleaved. More controlled oxidation, for example using osmium tetroxide, can lead to the formation of diols across the C5-C6 double bond in related pyrimidine systems, although this is less common for 5-halo substituted pyrimidines. nih.gov
Reduction: The pyrimidine ring is susceptible to reduction. Catalytic hydrogenation, for instance using a palladium catalyst (Pd/C) and hydrogen gas, can be employed for the hydrodechlorination of the C-5 chloro group to yield 4,6-dimethylpyrimidine. Under more forcing conditions or with different catalysts like platinum or Raney nickel, the aromatic ring itself can be reduced. umich.edupharmaguideline.com Chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the pyrimidine ring to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net
Applications of 5 Chloro 4,6 Dimethylpyrimidine As a Building Block in Complex Chemical Synthesis
Utilization in the Construction of Fused Heterocyclic Systems
5-Chloro-4,6-dimethylpyrimidine is a key starting material for the synthesis of various fused heterocyclic systems, which are core structures in many biologically active compounds. Its reactivity allows for the annulation of additional rings onto the pyrimidine (B1678525) core, leading to the formation of complex polycyclic molecules.
One notable application is in the synthesis of pyrrolopyrazole derivatives. Although specific examples directly employing this compound are not extensively detailed in the provided search results, the general principles of pyrimidine chemistry suggest its utility. The chlorine atom at the 5-position can be displaced by a suitable nitrogen nucleophile, such as a hydrazine (B178648) derivative, which can then undergo further reactions to form a fused pyrazole (B372694) ring. The methyl groups at positions 4 and 6 can influence the reactivity and solubility of the resulting fused systems.
The synthesis of other fused systems, such as pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones, has been demonstrated from related pyrimidine precursors. nih.gov These reactions often involve ring-opening and ring-closure rearrangements of suitably substituted pyrimidine derivatives. nih.gov The principles of these transformations can be extrapolated to envision the use of this compound in similar synthetic strategies to access novel fused heterocycles.
Role in the Synthesis of Substituted Pyrimidine Derivatives
The chlorine atom in this compound is a key functional group that allows for the introduction of a wide variety of substituents onto the pyrimidine ring through nucleophilic substitution reactions. organic-chemistry.orgnih.gov This versatility is crucial for the synthesis of libraries of compounds with diverse functionalities, which is a cornerstone of modern drug discovery. organic-chemistry.orgnih.gov
The direct condensation of cyanic acid derivatives with N-vinyl/aryl amides represents a powerful method for synthesizing densely substituted pyrimidines. organic-chemistry.orgnih.gov While this specific method doesn't start from this compound, it highlights the importance of having versatile pyrimidine precursors. The chlorine atom in this compound can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, to afford the corresponding substituted pyrimidine derivatives.
For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with nucleophiles demonstrates the general reactivity principles of chloropyrimidines, where sequential displacement of chlorine atoms can be achieved. nih.gov Although this compound has only one chlorine atom, its reactivity can be finely tuned to achieve selective substitution.
The synthesis of various substituted pyrimidines has been reported, showcasing the broad applicability of these compounds. nih.gov For example, the condensation of a guanidinyl derivative with chalcones has been used to produce a series of pyrimidine derivatives with potential biological activities. nih.gov The table below summarizes some examples of substituted pyrimidines and their synthetic precursors.
| Precursor | Reagent | Resulting Derivative |
| Nalidixic acid | Guanidine carbonate, Chalcones | Substituted amino-pyrimidines |
| 2,4,6-trichloropyrimidine | Nucleophiles | Trifunctionalized pyrimidines |
| 5-nitro-4,6-dichloropyrimidine | Building Blocks | Diversified pyrimidine derivatives |
Application in Multicomponent Reactions (MCRs) for Diversification
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of diverse compound libraries. nih.gov
While the direct application of this compound in a specific named MCR is not explicitly detailed in the provided search results, its structural features make it a prime candidate for inclusion in such reactions. The reactive chlorine atom can participate in various bond-forming events, and the pyrimidine ring can act as a scaffold to bring together different components.
For example, MCRs are widely used for the synthesis of five- and six-membered aromatic heterocycles, often catalyzed by transition metals. ethz.ch The development of five-component reactions (5CRs) has further expanded the scope of MCRs, allowing for even greater molecular complexity to be achieved in a single operation. nih.govrsc.org The pyrimidine core of this compound could serve as a central component in such reactions, with the chlorine atom acting as a handle for further functionalization.
Development of Libraries of this compound-Containing Compounds
The ability to easily modify the structure of this compound makes it an ideal scaffold for the development of compound libraries. These libraries, containing a large number of structurally related but distinct compounds, are essential for high-throughput screening in drug discovery and materials science.
The synthesis of DNA-encoded libraries (DELs) based on pyrimidine scaffolds highlights the importance of having versatile building blocks. nih.gov Scaffolds like 2,4,6-trichloropyrimidine and 5-nitro-4,6-dichloropyrimidine have been used to create large and diverse libraries for screening against biological targets. nih.gov Similarly, this compound can be employed as a core structure, with the chlorine atom providing a point of diversification through reactions with a variety of building blocks.
The development of libraries of substituted pyrimidines is a common strategy in medicinal chemistry due to the prevalence of the pyrimidine ring in biologically active molecules. nih.gov By systematically reacting this compound with a range of amines, alcohols, thiols, and other nucleophiles, a diverse library of compounds can be generated for biological evaluation.
Computational and Theoretical Studies on 5 Chloro 4,6 Dimethylpyrimidine and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-4,6-dimethylpyrimidine. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's electronic structure, geometry, and energetic properties.
While specific DFT studies on this compound are not abundant in publicly available literature, research on closely related analogs like 5-chloropyrimidine (B107214) provides a strong basis for understanding its electronic characteristics. Studies on the electron-impact ionization of 5-chloropyrimidine have utilized quantum chemical methods such as Hartree-Fock (H-F) and Outer Valence Green Function (OVGF) to calculate its electronic structure. nih.gov These calculations provide crucial data on molecular orbital energies, electron binding energies, and ionization potentials.
For this compound, it is anticipated that the chlorine atom and the methyl groups will significantly influence the electron distribution within the pyrimidine (B1678525) ring. The chlorine atom, being electronegative, will withdraw electron density, while the methyl groups will have an electron-donating effect. DFT calculations can precisely map this electron distribution, highlighting regions of high and low electron density, which are crucial for predicting reactivity.
Table 1: Calculated Electronic Properties of Pyrimidine and its Halogenated Derivatives
| Molecule | Ionization Potential (eV) |
| Pyrimidine | 9.7 |
| 2-chloropyrimidine | 9.6 |
| 5-chloropyrimidine | 9.5 |
| 2-bromopyrimidine | 9.5 |
| 5-bromopyrimidine | 9.4 |
Data adapted from studies on electron-impact ionization of pyrimidine and its derivatives. nih.gov
Structure-Activity Relationship (SAR) Modeling of this compound Scaffolds in Target Interactions
The this compound scaffold is a valuable starting point for the design of biologically active molecules, particularly kinase inhibitors. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to understand how variations in the chemical structure of these derivatives affect their biological activity. nih.govjapsonline.com
QSAR studies on pyrimidine derivatives have successfully identified key molecular descriptors that correlate with their inhibitory activity against various kinases, such as VEGFR-2 and AXL kinase. nih.govjapsonline.com These descriptors can be steric, electronic, or hydrophobic in nature. For instance, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors revealed the importance of steric and electrostatic fields for their activity. japsonline.com
In the context of this compound derivatives, SAR studies would involve synthesizing a library of analogs with different substituents at various positions and evaluating their biological activity. The resulting data can then be used to build a QSAR model. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors. nih.govnih.gov
Table 2: Key Descriptors in QSAR Models for Pyrimidine-Based Kinase Inhibitors
| Descriptor Type | Example Descriptors | Importance in Kinase Inhibition |
| Electronic | Atomic Sanderson Electronegativity, Polarizability | Influence electrostatic interactions in the active site. |
| Steric | Molecular Weight, Molar Refractivity | Determine the fit of the inhibitor in the binding pocket. |
| Topological | Wiener Index, Balaban Index | Describe the branching and connectivity of the molecule. |
| Hydrophobic | LogP | Affect the solubility and transport of the inhibitor. |
This table is a generalized representation based on various QSAR studies of pyrimidine derivatives.
Molecular Dynamics Simulations of this compound-based Systems
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein. These simulations can reveal the stability of the protein-ligand complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. nih.govmdpi.com
For a this compound-based inhibitor, an MD simulation would start with the docked pose of the inhibitor in the active site of the target kinase. The system is then solvated, and the simulation is run for a specific period, typically nanoseconds to microseconds. The trajectory of the simulation provides a wealth of information. nih.gov
Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and the protein over time. ekb.eg These analyses help to validate the docking results and provide a more realistic picture of the binding event. nih.gov
Cheminformatics Approaches for Virtual Screening and Design
Cheminformatics plays a crucial role in modern drug discovery by enabling the efficient analysis of large chemical datasets and the design of novel compounds with desired properties. For the this compound scaffold, cheminformatics approaches are invaluable for virtual screening and the design of new derivatives. nih.govacs.orgresearchgate.net
Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. youtube.com This can be done using either ligand-based or structure-based methods. In a ligand-based approach, a known active molecule is used as a template to search for similar compounds. In a structure-based approach, the 3D structure of the target protein is used to dock and score a library of compounds. nih.gov
For the this compound scaffold, a virtual library of derivatives can be generated by adding various substituents at different positions. This library can then be screened against a target kinase using molecular docking programs like AutoDock or PyRx. nih.govyoutube.com The top-scoring compounds can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. rsc.org
Advanced Spectroscopic and Analytical Characterization of 5 Chloro 4,6 Dimethylpyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Chloro-4,6-dimethylpyrimidine and its Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of a derivative, 2-anilinopyrimidine, the methyl protons (CH₃) at positions 4 and 6 of the pyrimidine (B1678525) ring typically appear as a singlet around δ 2.37 ppm. The proton on the pyrimidine ring (Ar Pyr) is observed as a singlet at approximately δ 6.49 ppm. The proton of the amino group (NH) shows a singlet at δ 7.32 ppm. rsc.org
The ¹³C NMR spectrum provides further structural confirmation. For the same 2-anilinopyrimidine derivative, the carbon of the methyl groups resonates at approximately δ 23.9 ppm. The carbons of the pyrimidine ring show signals at various chemical shifts, for instance, δ 111.6, 159.3, and 167.6 ppm, which are characteristic of the electronic environment within the heterocyclic ring. rsc.org
For other derivatives, such as 2,6-dimethyl-5-(1-(arylimino)ethyl)pyrimidin-4(3H)-one, the ¹H NMR spectra reveal singlets for the two methyl groups at positions 2 and 6 between δ 1.97 and δ 2.33 ppm, and another singlet for the imine methyl group at δ 2.63 ppm. The N-H proton appears as a singlet around δ 6.62 ppm. asianpubs.org The ¹³C NMR of these derivatives shows peaks for the 2,6-dimethyl carbons at δ 17.82 and 20.44 ppm, and the imine-CH₃ carbon at δ 26.8 ppm. The pyrimidine ring carbons (C2, C4, C6) resonate at δ 153, 168.66, and 170.6 ppm respectively, while the imine carbon appears at δ 178.9 ppm. asianpubs.org
Detailed NMR data for a selection of this compound derivatives are presented in the table below.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine rsc.org | 2.37 (s, 6H, 2CH₃), 3.80 (s, 3H, OCH₃), 3.85 (s, 6H, 2 OCH₃), 6.49 (s, 1H, Ar Pyr), 6.99 (s, 2H, Ar), 7.32 (s, 1H, NH) | 23.9, 56.0, 61.1, 96.8, 111.6, 135.9, 153.3, 159.3, 167.6 |
| 2,6-dimethyl-5-(1-((4-chlorophenyl)imino)ethyl)pyrimidin-4(3H)-one asianpubs.org | 1.97 & 2.33 (s, 3H, -CH₃ of pyrimidone), 2.63 (s, 3H, imine -CH₃), 6.62 (s, 1H, N-H), 7.22 & 7.46 (dd, 4H, -C₆H₄-) | 17.82, 20.44 (2,6-dimethyl carbons), 26.8 (imine-CH₃ carbon), 153, 168.66, 170.6 (C2, C4, C6 of pyrimidine), 126, 134 (aromatic carbons), 178.9 (imine carbon) |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is an essential tool for determining the accurate mass of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The presence of a chlorine atom is a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will be accompanied by a characteristic M+2 peak with about one-third the intensity of the M⁺ peak. miamioh.edu
The fragmentation of this compound derivatives often involves the loss of the halogen atom. miamioh.edu For instance, in the mass spectrum of 2,6-dimethyl-5-(1-((4-chlorophenyl)imino)ethyl)pyrimidin-4(3H)-one, the molecular ion peaks are observed at m/z 275.12 and 277.19, reflecting the isotopic distribution of chlorine. asianpubs.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For example, the ESI-HRMS of 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine showed an [M+H]⁺ ion at m/z 290.14950, which is very close to the calculated value of 290.14992 for the formula C₁₅H₂₀N₃O₃. rsc.org
Common fragmentation pathways for related heterocyclic compounds can involve the loss of small molecules or radicals. For example, the loss of a methyl radical (CH₃•) results in a fragment with a mass 15 Da lower than the parent ion. mdpi.comyoutube.com
The table below summarizes the mass spectrometry data for a derivative of this compound.
| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (m/z) & Interpretation |
| 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine rsc.org | ESI-HRMS | 290.14950 | Confirms elemental composition C₁₅H₂₀N₃O₃ |
| 2,6-dimethyl-5-(1-((4-chlorophenyl)imino)ethyl)pyrimidin-4(3H)-one asianpubs.org | MS | 275.12, 277.19 | Isotopic pattern confirms presence of one chlorine atom |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.
The FT-IR and FT-Raman spectra of pyrimidine derivatives have been extensively studied. For 2-amino-4,6-dimethylpyrimidine, the FT-IR spectrum was recorded in the 4000-400 cm⁻¹ region, and the FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ region. ijera.com The vibrational modes are distributed between in-plane (A′) and out-of-plane (A″) vibrations based on the molecule's Cₛ point group symmetry. ijera.com
In derivatives of this compound, specific vibrational bands can be assigned to particular functional groups. For example, in 2-anilinopyrimidine derivatives, the IR spectrum shows characteristic bands for N-H stretching around 3317 cm⁻¹, C-H stretching from the methyl groups around 2951 cm⁻¹, and C=N and C=C stretching vibrations of the pyrimidine ring in the 1612-1544 cm⁻¹ region. rsc.org
For Schiff's bases derived from a pyrimidine core, the IR spectra show a strong band for the C=N (imine) stretch between 1629-1618 cm⁻¹. The N-H stretching vibration appears in the range of 3356-3332 cm⁻¹. The aromatic C=C stretching vibrations are observed at 1567-1550 cm⁻¹ and 1489-1480 cm⁻¹. A strong band for the pyrimidone carbonyl (C=O) group is seen at 1688-1678 cm⁻¹. asianpubs.org
Key vibrational frequencies for derivatives of this compound are summarized in the table below.
| Compound | IR (KBr, ν_max, cm⁻¹) |
| 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine rsc.org | 3317 (N-H), 2951 (C-H), 1612, 1593, 1544 (C=N, C=C) |
| 2,6-dimethyl-5-(1-((4-chlorophenyl)imino)ethyl)pyrimidin-4(3H)-one asianpubs.org | 3347 (N-H), 1680 (C=O of pyrimidone), 1623 (C=N of imine), 1559, 1481 (aromatic C=C) |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While direct crystallographic data for this compound was not found, studies on closely related derivatives provide valuable insights into the expected molecular geometry and intermolecular interactions.
For instance, the crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine has been determined. researchgate.net In the solid state, pyrimidine derivatives often exhibit hydrogen bonding. In the salt of 2-amino-4,6-dimethoxypyrimidinium with p-toluenesulfonate, the protonated nitrogen atom and the amino group of the pyrimidinium cation interact with the sulfonate group of the anion through N—H⋯O hydrogen bonds, forming a specific ring motif (R²₂(8)). researchgate.net These interactions can lead to the formation of supramolecular chains. researchgate.net
In another example, 2,6-diamino-4-chloropyrimidinium salts also show extensive hydrogen bonding networks. In the 2-carboxy-3-nitrobenzoate salt, the protonated pyrimidine ring forms N—H⋯O hydrogen bonds with the carboxylate group. researchgate.net Such studies on derivatives highlight the importance of hydrogen bonding and other intermolecular forces in dictating the crystal packing.
Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation of this compound
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of this compound and for separating it from reaction mixtures and impurities.
The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) often employs silica (B1680970) gel column chromatography for purification. rsc.org The progress of the purification can be monitored by Thin-Layer Chromatography (TLC), and the purity of the final compounds is often confirmed to be high (e.g., ≥99%) by NMR spectroscopy. rsc.org
For related compounds, such as impurities in amlodipine (B1666008) which share a dihydropyridine (B1217469) structure, Reverse-Phase HPLC (RP-HPLC) methods have been developed for identification and quantification. researchgate.net A typical RP-HPLC method would involve selecting an appropriate mobile phase, such as a mixture of methanol, acetonitrile, and water, and a suitable stationary phase (e.g., a C18 column). Detection is often carried out using a UV-Vis spectrophotometer at a specific wavelength. researchgate.net Such methods are validated according to ICH guidelines to ensure they are linear, precise, accurate, and robust. researchgate.net
These chromatographic methods are essential for quality control in the synthesis and use of this compound and its derivatives.
Environmental Profile of this compound: A Review of Occurrence, Analysis, and Fate
The synthetic chemical compound this compound is a member of the pyrimidine family, a class of heterocyclic aromatic compounds that are integral to various biological and industrial processes. While the environmental footprint of many industrial chemicals is well-documented, specific data on the occurrence, analytical detection, and environmental fate of this compound remain limited. This article synthesizes the current understanding of this compound's environmental profile, drawing on available data for closely related chloropyrimidines and halogenated heterocyclic compounds to infer its likely behavior and impact.
Environmental Occurrence and Analytical Detection of 5 Chloro 4,6 Dimethylpyrimidine
To date, there is a notable absence of published research specifically documenting the identification and quantification of 5-Chloro-4,6-dimethylpyrimidine in environmental samples such as ambient air, water, or soil. The primary sources of this compound are likely industrial, related to its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its release into the environment could occur through industrial effluents, atmospheric emissions, or improper disposal.
Given the lack of direct monitoring data, the potential for its presence in the environment can be inferred from the behavior of other chlorinated organic compounds. For instance, chlorinated paraffins, another class of halogenated hydrocarbons, have been detected in human milk samples from numerous countries, indicating their widespread environmental distribution. nih.govnih.gov While structurally different, this highlights the potential for persistent chlorinated compounds to become ubiquitous environmental contaminants.
The development of sensitive and specific analytical methods is crucial for detecting trace levels of this compound in complex environmental matrices. While methods specific to this compound are not extensively described in the literature, established techniques for the analysis of pyrimidines and other halogenated compounds are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govmdpi.comnih.gov For this compound, a GC-MS method would involve the following steps:
Sample Preparation: Extraction of the analyte from the environmental matrix (e.g., solid-phase extraction for water samples, solvent extraction for soil or air sorbent tubes).
Chromatographic Separation: Separation of the compound from other components in the sample on a GC column. The choice of column (e.g., DB-1, ZB-5MS) would be critical for resolving it from isomers and other contaminants. nih.gov
Mass Spectrometric Detection: Detection and identification based on its unique mass spectrum. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern, allowing for unambiguous identification.
For thermally labile compounds, derivatization techniques can be employed to improve thermal stability and chromatographic behavior. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly important for detecting trace concentrations in complex samples. manchester.ac.uk
A hypothetical table of GC-MS parameters for the analysis of this compound is presented below:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Key Ions (Predicted) | Molecular Ion (M+), [M-Cl]+, fragments from methyl group loss |
The environmental fate of a chemical is determined by a combination of transport and transformation processes. For this compound, these processes would dictate its persistence, mobility, and potential for bioaccumulation.
Photodegradation: Pyrimidine (B1678525) derivatives can undergo photodegradation, especially in the presence of photosensitizers like riboflavin, when exposed to UVA and UVB radiation. nih.gov The chlorine substituent on the pyrimidine ring may influence the rate and products of photodegradation.
Biodegradation: The microbial degradation of halogenated heterocyclic compounds is a key transformation pathway. oup.comoup.comnih.govnih.gov Studies on related compounds suggest that the degradation of this compound could proceed via several mechanisms:
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can remove the chlorine atom, a crucial first step in the degradation of many chlorinated compounds. oup.com
Oxidative Degradation: Aerobic microorganisms may initiate degradation by hydroxylating the ring, although data on chloropyridines are limited. researchgate.netcapes.gov.br The presence of methyl groups may also influence the biodegradability.
In the event of environmental contamination with this compound, several remediation strategies could be considered. The choice of technology would depend on the contaminated medium (soil, water, or air) and the concentration of the contaminant.
For Contaminated Soil and Water:
Bioremediation: This approach utilizes microorganisms to break down the contaminant. nih.gov For chlorinated aromatics, this can be a cost-effective and environmentally friendly option. Enhancing the activity of indigenous microbial populations or introducing specialized microorganisms could be effective.
Phytoremediation: Plants can be used to take up, transform, or stabilize contaminants in soil and water. While not specifically studied for this compound, it is a potential strategy for related organic pollutants.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic compounds. This could be a viable option for treating contaminated water.
A summary of potential remediation strategies is provided in the table below:
| Remediation Strategy | Description | Applicability |
| Bioremediation | Use of microorganisms to degrade the contaminant. | Soil, Groundwater |
| Phytoremediation | Use of plants to remove or stabilize the contaminant. | Soil, Shallow Water |
| Advanced Oxidation | Chemical processes that generate highly reactive radicals. | Water, Wastewater |
| Activated Carbon | Adsorption of the contaminant onto a porous carbon material. | Water, Air |
Currently, this compound is not a priority pollutant in major environmental monitoring programs. However, as a halogenated heterocyclic compound, it falls into a class of substances that can exhibit persistence and potential toxicity. The inclusion of such compounds in future monitoring frameworks may be warranted, particularly in areas with industrial activities that may be sources of this chemical. The development of robust analytical methods, as discussed in section 7.2, is a prerequisite for its inclusion in routine environmental monitoring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-4,6-dimethylpyrimidine, and how can reaction conditions be systematically validated?
- Methodology : Use factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, a 2³ factorial experiment can identify interactions between variables affecting yield . Validate purity via HPLC and NMR spectroscopy, referencing structural analogs like 4,6-dichloro-2-methylpyrimidine, which is synthesized from 4,6-dihydroxy-2-methylpyrimidine using chlorination agents .
Q. How can the crystal structure of this compound be resolved, and what insights does this provide?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) at 100 K to determine bond lengths and angles. Compare with related compounds (e.g., 4,6-dichloro-5-methoxypyrimidine, which exhibits a planar pyrimidine ring with Cl–N contacts stabilizing the crystal lattice ). Use software like Olex2 for refinement, ensuring a data-to-parameter ratio >16.5 to minimize R-factors .
Q. What safety protocols are critical when handling halogenated pyrimidines like this compound?
- Methodology : Follow GHS guidelines for halogenated compounds: use fume hoods, PPE (gloves, goggles), and avoid oxidizing agents. Waste disposal must comply with environmental regulations, as seen in protocols for 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine . Monitor for respiratory/eye irritation (H319/H335) .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to model charge distribution and steric maps. Compare experimental kinetics (e.g., SNAr reactions with amines) to computational predictions. For example, Cl–N contacts (3.09–3.10 Å) in crystal structures suggest potential sites for intermolecular interactions . Validate using isotopic labeling or Hammett plots .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structures) for halogenated pyrimidines?
- Methodology : Cross-validate using complementary techniques:
- NMR : Assign peaks via 2D-COSY and HSQC, noting deshielding from electron-withdrawing Cl.
- Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS for [M+H]+).
- SC-XRD : Resolve ambiguities in tautomeric forms, as seen in 5-methylpyrimidine-4,6-diol derivatives .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize the synthesis of this compound?
- Methodology : Train machine learning models on historical reaction data (yield, purity) to predict optimal conditions. Implement real-time adjustments using smart lab systems, as proposed for end-to-end automation in chemical engineering . Compare with traditional DOE (Design of Experiments) approaches .
Q. What role does this compound play in designing enzyme inhibitors or receptor ligands?
- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). Synthesize analogs like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine and test in vitro for IC50 values . Use SPR (Surface Plasmon Resonance) to validate binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
